6-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is a chemical compound known for its unique structural features and potential applications in various fields. The presence of both methoxy and trifluoromethoxy groups on the biphenyl scaffold imparts distinct physicochemical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid and a halogenated aromatic compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethoxylation reagents under specific conditions, such as the use of a photoredox catalyst and visible light irradiation.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
6-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The nitrile group can form hydrogen bonds with target enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid
- Methyl 6-methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate
Uniqueness
6-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and reactivity. The presence of both methoxy and trifluoromethoxy groups enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
4-methoxy-3-[3-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-20-14-6-5-10(9-19)7-13(14)11-3-2-4-12(8-11)21-15(16,17)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZFCUHAOZAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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